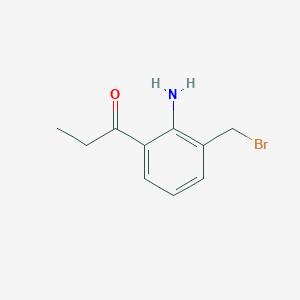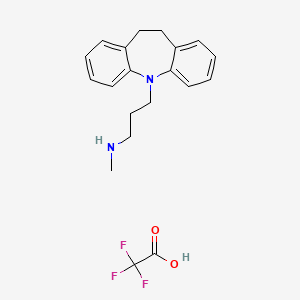
Desipramine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desipramine trifluoroacetate is a chemical compound that combines desipramine, a tricyclic antidepressant, with trifluoroacetate, a derivative of trifluoroacetic acid. Desipramine is primarily used in the treatment of depression and other mood disorders. The trifluoroacetate component is often used in organic chemistry for various purposes, including as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desipramine trifluoroacetate can be synthesized by reacting desipramine with trifluoroacetic acid. The reaction typically involves dissolving desipramine in an appropriate solvent, such as methanol or ethanol, and then adding trifluoroacetic acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: Desipramine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to desipramine.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate desipramine .
Applications De Recherche Scientifique
Desipramine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: this compound is investigated for its antidepressant properties and its potential use in treating other mood disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
Desipramine trifluoroacetate exerts its effects primarily through the inhibition of norepinephrine reuptake. This increases the availability of norepinephrine in the synaptic cleft, enhancing neurotransmission. It also has a lesser effect on serotonin reuptake. The trifluoroacetate component may influence the compound’s pharmacokinetics and stability .
Comparaison Avec Des Composés Similaires
Desipramine Hydrochloride: Another salt form of desipramine, used similarly in the treatment of depression.
Imipramine: A tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Nortriptyline: Another tricyclic antidepressant, structurally similar to desipramine but with different clinical uses
Uniqueness: Desipramine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which may enhance its stability and alter its pharmacokinetic profile compared to other desipramine salts .
Propriétés
Numéro CAS |
34289-31-1 |
|---|---|
Formule moléculaire |
C20H23F3N2O2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H22N2.C2HF3O2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;3-2(4,5)1(6)7/h2-5,7-10,19H,6,11-14H2,1H3;(H,6,7) |
Clé InChI |
UFQHEQUKRIFMOM-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
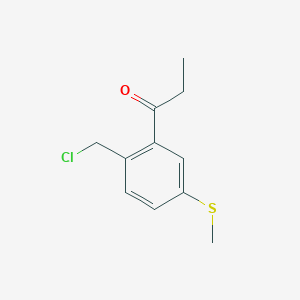
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
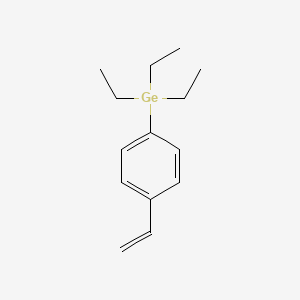
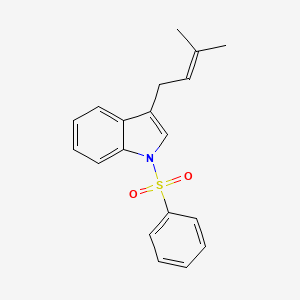
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)




